molecular formula C10H9F3N2O2 B11628103 3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B11628103
M. Wt: 246.19 g/mol
InChI Key: XBIXRQKLDQLKKB-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that features a trifluoromethyl group and a hydroxyphenyl group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves the reaction of 2-hydroxyacetophenone with trifluoromethyl hydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)9(17)5-7(14-15-9)6-3-1-2-4-8(6)16/h1-4,15-17H,5H2

InChI Key

XBIXRQKLDQLKKB-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC1(C(F)(F)F)O)C2=CC=CC=C2O

Origin of Product

United States

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